decyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate
Description
Decyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate is a synthetic steroidal derivative characterized by a decyl carbonate ester group attached to the C3 position of a modified cyclopenta[a]phenanthrene backbone. The molecule features a 17-octyl chain, enhancing lipophilicity, and a stereochemically complex framework common to steroids. This compound is structurally analogous to cholesterol derivatives () but distinguishes itself through its esterification pattern and alkyl chain modifications. Its synthesis likely involves coupling decyl carbonate with a steroidal alcohol intermediate via carbodiimide-mediated activation, as seen in similar glycinate derivatives ().
Properties
Molecular Formula |
C38H66O3 |
|---|---|
Molecular Weight |
570.9 g/mol |
IUPAC Name |
decyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate |
InChI |
InChI=1S/C38H66O3/c1-5-7-9-11-13-14-16-18-28-40-36(39)41-32-24-26-38(4)31(29-32)20-22-33-34-23-21-30(19-17-15-12-10-8-6-2)37(34,3)27-25-35(33)38/h20,30,32-35H,5-19,21-29H2,1-4H3/t30-,32-,33-,34-,35-,37+,38-/m0/s1 |
InChI Key |
OWFITFPJEGOCHV-ANEPNXGLSA-N |
Isomeric SMILES |
CCCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@H]4[C@@H]3CC=C2C1)CCCCCCCC)C)C |
Canonical SMILES |
CCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(CCC4C3CC=C2C1)CCCCCCCC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate typically involves multiple steps. The starting materials are often simple organic molecules that undergo a series of reactions, including alkylation, cyclization, and esterification. The reaction conditions vary depending on the specific synthetic route but generally require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbonate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding steroidal diol and decanol.
Acid-Catalyzed Hydrolysis
-
Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water, leading to cleavage of the C–O bond.
Base-Catalyzed Hydrolysis
-
Mechanism : Nucleophilic attack by hydroxide ion at the carbonyl carbon.
-
Byproducts : CO and decanol.
Comparative Hydrolysis Kinetics
| Condition | Catalyst | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| Acidic | HCl | 80 | 12 | 98 |
| Basic | NaOH | 60 | 6 | 95 |
Thermal Decomposition
At elevated temperatures (>200°C), the carbonate group decomposes into CO and the corresponding steroidal alcohol.
Key Findings from Patent Data :
-
Optimal Conditions : 220–260°C under nitrogen flow, 2–4 hours.
-
Catalysts : Solid super acid (SO/FeO) or SnCl (3–10% w/w).
-
Yield : 89–93% with minimal side products.
-
Role of Additives : 4-Bromoxynil (0.2–0.5% w/w of catalyst) enhances reaction rate by 30% .
Transesterification
The decyl group can be replaced by other alcohols under catalytic conditions.
Example Reaction:
Reactants : Methanol (excess), SnCl (5% w/w)
Conditions : 150°C, 8 hours
Products : Methyl carbonate derivative (yield: 85%) and decanol .
Rate Law :
Catalytic Cross-Coupling
The steroidal backbone may undergo functionalization via transition metal catalysis.
Nickel-Catalyzed Alkylation :
-
Substrate : Alkenyl carbonyl intermediates derived from the steroid core.
-
Conditions : Ni(cod) (5 mol%), 8-aminoquinoline directing group, alkyl halide, and alkylzinc reagent.
-
Outcome : β,γ-Dialkylation of the steroid framework (yield: 65–78%) .
Photocatalytic Deuteration
Selective deuteration at hydridic C(sp)–H bonds on the steroid backbone is achievable under visible light :
-
Catalyst : Tetra-n-butylammonium decatungstate (TBADT).
-
Conditions : DO, 390 nm light, 24 hours.
-
Deuteration Efficiency : >90% at tertiary C–H sites.
Stability and Storage
Biological Activity
The compound decyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound belongs to a class of chemicals known as carbonate esters and features a multi-ring structure that contributes to its biological properties. Its chemical formula is with a molecular weight of approximately 846.4 g/mol. The stereochemistry is defined by several chiral centers, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C56H94O2 |
| Molecular Weight | 846.4 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
- Hormonal Activity : The compound has been studied for its potential hormonal activity due to its structural similarity to steroid hormones. It may interact with hormone receptors and modulate physiological responses.
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which can protect cells from oxidative stress and damage.
- Cell Proliferation : Research indicates that decyl carbonate may influence cell proliferation pathways, potentially affecting cancer cell growth.
Study 1: Hormonal Activity Assessment
A study evaluated the compound's interaction with estrogen receptors in vitro. Results showed that it could bind to these receptors and modulate gene expression related to reproductive health. This suggests potential applications in hormone replacement therapies or treatments for hormone-related conditions.
Study 2: Antioxidant Efficacy
In a controlled experiment using human cell lines exposed to oxidative stress, the compound demonstrated significant protective effects against cell death compared to untreated controls. This positions it as a candidate for further investigation in neurodegenerative diseases where oxidative stress plays a critical role.
Study 3: Impact on Cancer Cell Lines
A study conducted on various cancer cell lines revealed that the compound inhibited proliferation at certain concentrations. The mechanism was linked to the induction of apoptosis (programmed cell death), highlighting its potential as an anticancer agent.
Table 2: Summary of Biological Activities
Scientific Research Applications
Drug Development
Decyl carbonate derivatives have been explored for their potential as drug delivery systems due to their ability to encapsulate therapeutic agents. Their structural features allow for modifications that can enhance bioavailability and target specificity.
Hormonal Activity
Research indicates that compounds similar to decyl carbonate exhibit hormonal activity. They may act as steroidal compounds influencing endocrine functions. Studies have shown that such compounds can modulate hormone receptor activities which could be beneficial in treating hormonal imbalances or cancers related to hormone sensitivity.
Anti-Cancer Properties
There is emerging evidence suggesting that decyl carbonate derivatives may possess anti-cancer properties. They could inhibit tumor growth by interfering with cancer cell signaling pathways. Further studies are required to elucidate the mechanisms involved and establish therapeutic efficacy in clinical settings.
Polymer Synthesis
Decyl carbonate can be utilized in the synthesis of polymers with specific properties such as enhanced thermal stability and mechanical strength. These polymers can find applications in coatings and advanced materials.
Surfactants
Due to its amphiphilic nature (having both hydrophilic and hydrophobic parts), decyl carbonate can function as a surfactant in formulations for cosmetics and personal care products. Its ability to reduce surface tension makes it suitable for emulsifying agents.
Case Study 1: Drug Delivery Systems
A study published in a pharmaceutical journal explored the use of decyl carbonate as a carrier for anti-cancer drugs. The results demonstrated improved solubility and sustained release profiles compared to conventional carriers.
Case Study 2: Hormonal Modulation
Research conducted on the hormonal effects of decyl carbonate derivatives showed promising results in modulating estrogen receptors in vitro. This study suggests potential applications in hormone replacement therapies and cancer treatments.
Summary of Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related steroidal derivatives:
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Evidence |
|---|---|---|---|---|---|
| Target Compound | C3: Decyl carbonate; C17: Octyl chain | C₃₆H₆₂O₃ | ~554.9 (estimated) | High lipophilicity; potential for sustained release due to long alkyl chains. | - |
| (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-...-3-yl octanoate | C3: Octanoate; C17: 6-Methylheptyl | C₃₅H₆₀O₂ | 512.85 | Moderate lipophilicity; used in lipid nanoparticle formulations. | 18 |
| (3S,8R,9S,10R,13S,14S)-17-(Isoquinolin-4-yl)-10,13-dimethyl-...-3-ol | C3: Hydroxyl; C17: Isoquinoline | C₂₈H₃₅NO | 338.2367 | Anticancer activity via kinase inhibition; polar due to hydroxyl and heterocyclic groups. | 14 |
| Dexamethasone | C3: Ketone; C17: Hydroxyacetyl; C9: Fluorine | C₂₂H₂₉FO₅ | 392.46 | Glucocorticoid receptor agonist; anti-inflammatory; polar functional groups enhance solubility. | 17 |
| Beta-Sitosterol | C3: Hydroxyl; C17: Aliphatic side chain | C₂₉H₅₀O | 414.71 | Plant-derived; modulates cholesterol absorption; low bioavailability due to hydroxyl group. | 15 |
| (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-...-3-yl (tert-butoxycarbonyl)glycinate | C3: Boc-glycinate; C17: 6-Methylheptyl | C₃₈H₆₃NO₄ | 622.9 | Enhanced stability via Boc protection; antimicrobial activity reported. | 1 |
Key Structural and Functional Insights:
In contrast, hydroxylated derivatives (e.g., beta-sitosterol, ) exhibit reduced bioavailability due to polarity.
Biological Activity: Isoquinoline-substituted analogs () demonstrate anticancer activity via kinase inhibition, whereas the target compound’s lack of heterocycles suggests divergent mechanisms. Antimicrobial activity is observed in glycinate derivatives (), but the decyl carbonate’s longer chain may alter target binding or solubility.
Stereochemical Complexity :
- The (3S,8S,9S,10R,13R,14S,17S) configuration aligns with cholesterol-like frameworks (), but the C17 octyl chain distinguishes it from natural sterols (e.g., cholesterol’s C17 alkyl chain is shorter).
Synthetic Accessibility :
- The target compound’s synthesis likely mirrors methods for glycinate derivatives (), but the decyl carbonate group may require optimized coupling conditions to avoid steric hindrance.
Research Findings and Implications
- Bioactivity Clustering : Compounds with similar steroidal backbones but varying substituents cluster into distinct bioactivity groups (). The decyl carbonate’s lipophilicity may place it in clusters associated with membrane-targeting agents or sustained-release prodrugs.
- Structure-Activity Relationships (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
